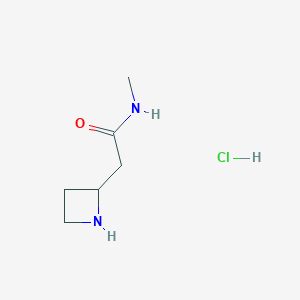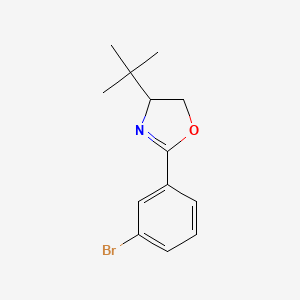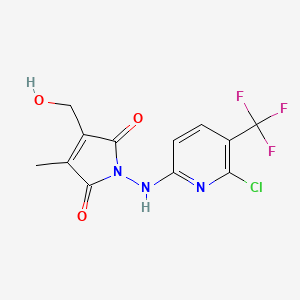
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with hydroxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the construction of the pyrrole ring. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Scientific Research Applications
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-methyl-1H-pyrrole-2,5-dione: Lacks the hydroxymethyl group.
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both hydroxymethyl and methyl groups on the pyrrole ring, along with the chlorine and trifluoromethyl substitutions on the pyridine ring, makes 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione unique
Properties
Molecular Formula |
C12H9ClF3N3O3 |
|---|---|
Molecular Weight |
335.66 g/mol |
IUPAC Name |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(hydroxymethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-5-6(4-20)11(22)19(10(5)21)18-8-3-2-7(9(13)17-8)12(14,15)16/h2-3,20H,4H2,1H3,(H,17,18) |
InChI Key |
HXDAXUIQFVRGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


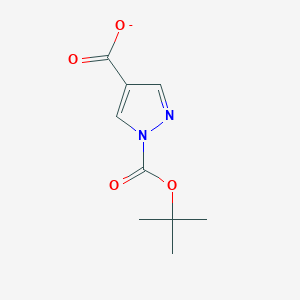
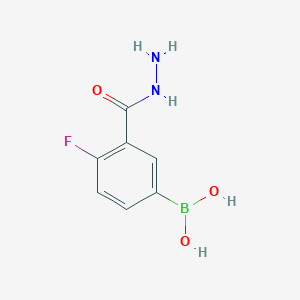
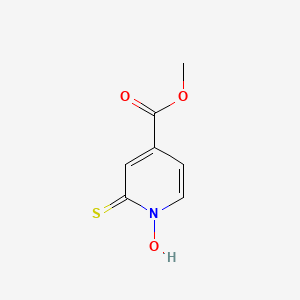
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
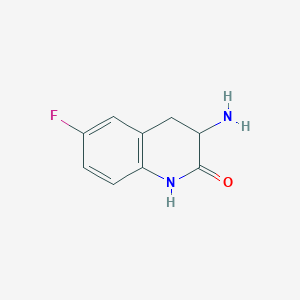
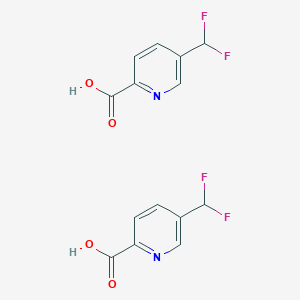
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)

